![molecular formula C13H22N4O3 B14875970 Tert-butyl 3-(azidomethyl)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14875970.png)
Tert-butyl 3-(azidomethyl)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(azidomethyl)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate is a complex organic compound with a unique bicyclic structure. It is often used in the synthesis of various pharmaceutical and chemical compounds due to its versatile reactivity and stability.
Preparation Methods
The synthesis of Tert-butyl 3-(azidomethyl)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a central core structure in many biologically active compounds . This process often includes the use of palladium-catalyzed hydrogenation and other stereoselective reactions to ensure the correct configuration of the final product .
Chemical Reactions Analysis
Tert-butyl 3-(azidomethyl)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the azido group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
This compound is widely used in scientific research due to its unique structure and reactivity. Some of its applications include:
Biology: It is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of Tert-butyl 3-(azidomethyl)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This reactivity is exploited in various biochemical assays and drug development processes .
Comparison with Similar Compounds
Tert-butyl 3-(azidomethyl)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate can be compared with other similar compounds such as:
Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate: This compound is used in the preparation of isoquinolinone derivatives and has similar reactivity.
Tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate: Used in the preparation of substituted pyrrolo[2,3-b]pyridines for suppressing toxic endoplasmic reticulum stress.
The uniqueness of this compound lies in its azido group, which provides additional reactivity and versatility in chemical synthesis and biological applications.
Properties
IUPAC Name |
tert-butyl 3-(azidomethyl)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O3/c1-12(2,3)20-11(18)17-9-4-5-10(17)7-13(19,6-9)8-15-16-14/h9-10,19H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGEGTDPTNFVCTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CC(C2)(CN=[N+]=[N-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
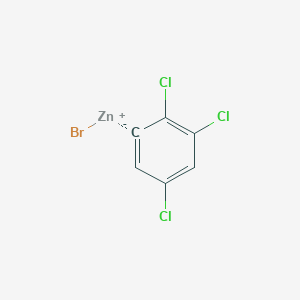

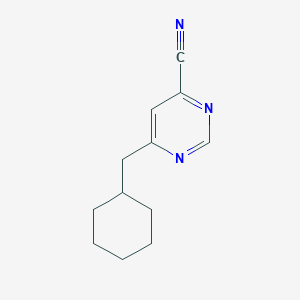
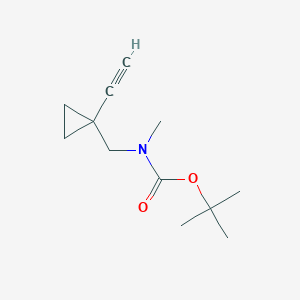
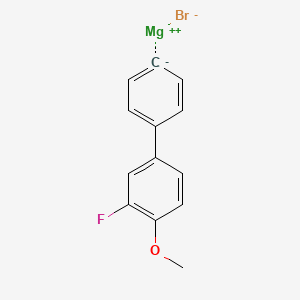
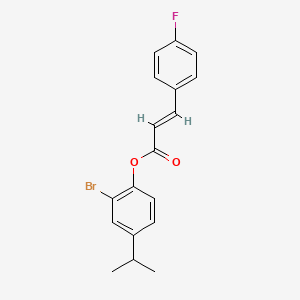
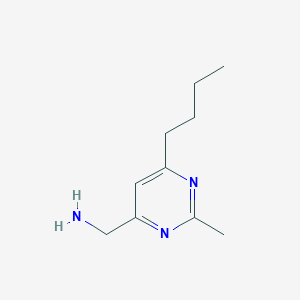
![Tert-butyl 2-(bromomethyl)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14875916.png)
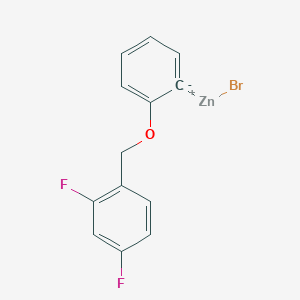
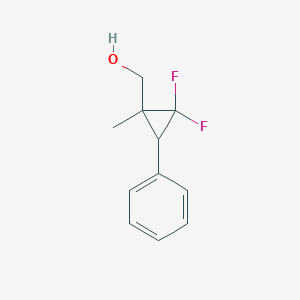

![3-[(2E)-2-(2-ethoxybenzylidene)hydrazinyl]-6-phenyl-1,2,4-triazin-5-ol](/img/structure/B14875954.png)


